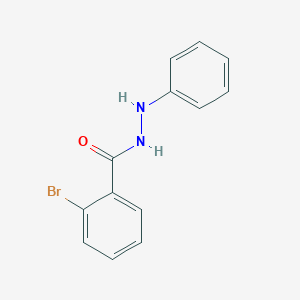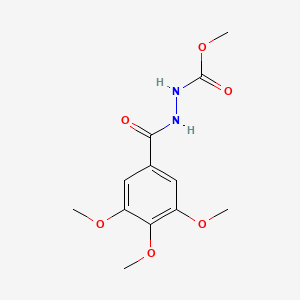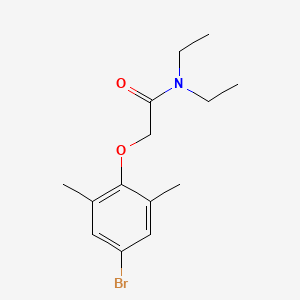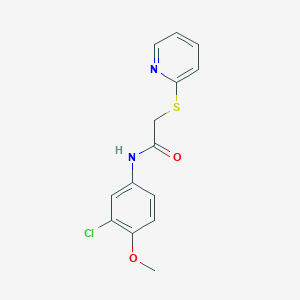
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide, also known as AdOx, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as an anticancer agent. AdOx is a potent inhibitor of S-adenosylmethionine-dependent methyltransferases and has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide inhibits the activity of S-adenosylmethionine-dependent methyltransferases by binding to the active site of the enzyme. This prevents the transfer of a methyl group from S-adenosylmethionine to the target molecule. DNA methylation is a critical process in gene expression, and the inhibition of methyltransferases by 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide leads to the activation of tumor suppressor genes and the inhibition of oncogenes. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to the activation of caspases and the cleavage of PARP. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide also inhibits the activity of S-adenosylmethionine-dependent methyltransferases, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been shown to be effective in inhibiting tumor growth in animal models, making it a promising candidate for further development as an anticancer agent. However, 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research and development of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide. One area of research is the optimization of the synthesis method to yield higher purity and higher yield. Another area of research is the identification of biomarkers that predict the response of cancer cells to 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide. Additionally, the combination of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide with other anticancer agents is an area of research that has shown promise in preclinical studies. Finally, the development of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide as a therapeutic agent for viral infections is an area of research that warrants further investigation.
Conclusion:
In conclusion, 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide is a promising compound for the treatment of cancer and viral infections. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide inhibits the activity of S-adenosylmethionine-dependent methyltransferases, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has some limitations, including its limited solubility in water and its potential toxicity at high doses. There are several future directions for the research and development of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide, including the optimization of the synthesis method, the identification of biomarkers, the combination with other anticancer agents, and the development as a therapeutic agent for viral infections.
Méthodes De Synthèse
The synthesis of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide involves the reaction of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a radical mechanism and yields 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide as the final product. The synthesis of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been extensively studied for its potential use as an anticancer agent. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide inhibits the activity of S-adenosylmethionine-dependent methyltransferases, which play a critical role in DNA methylation and gene expression. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has also been studied for its potential use in the treatment of viral infections, as it inhibits the replication of certain viruses.
Propriétés
IUPAC Name |
4-(1-adamantyl)-3-bromo-2-oxido-1,2,5-oxadiazol-2-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-11-10(14-17-15(11)16)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPNJHIALXCOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NO[N+](=C4Br)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,5-oxadiazole 2-oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)

![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)


![5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid](/img/structure/B5706814.png)



![ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)